

# Experimental protocol for the synthesis of 3-Methoxybut-1-yne

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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## Application Note: Synthesis of 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a detailed experimental protocol for the synthesis of **3-Methoxybut-1-yne**, a valuable building block in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This procedure outlines the methylation of the secondary alcohol, but-1-yn-3-ol, using sodium hydride as a base and methyl iodide as the methylating agent. The application note includes a comprehensive list of materials, a step-by-step procedure, and a summary of the expected quantitative data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

### Introduction

**3-Methoxybut-1-yne** is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. Its bifunctional nature, possessing both an alkyne and a chiral ether moiety, allows for diverse chemical transformations. The synthesis of this compound is typically achieved through the O-methylation of the corresponding secondary alcohol, but-1-yn-3-ol. The Williamson ether synthesis provides a

reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

## Experimental Protocol

Reaction Scheme:

Materials:

- But-1-yn-3-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether (Et<sub>2</sub>O)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.05 g, 26.2 mmol) in mineral oil. The flask is placed under a nitrogen atmosphere.

- **Addition of Alcohol:** Anhydrous tetrahydrofuran (50 mL) is added to the flask, and the suspension is cooled to 0 °C using an ice bath. A solution of but-1-yn-3-ol (1.5 g, 21.4 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30 minutes.
- **Formation of Alkoxide:** The reaction mixture is stirred at 0 °C for one hour after the addition is complete to ensure the complete formation of the sodium alkoxide.
- **Methylation:** Methyl iodide (3.3 g, 1.45 mL, 23.5 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.
- **Extraction:** The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to afford pure **3-methoxybut-1-yne**.

## Data Presentation

Parameter	Value
Reactants	
But-1-yn-3-ol	1.5 g (21.4 mmol)
Sodium Hydride (60%)	1.05 g (26.2 mmol)
Methyl Iodide	3.3 g (23.5 mmol)
Product	
IUPAC Name	3-Methoxybut-1-yne[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O[1]
Molecular Weight	84.12 g/mol [1]
Reaction Data	
Expected Yield	75-85% (based on analogous procedures)
Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 1.35 (d, 3H), 2.30 (s, 1H), 3.40 (s, 3H), 4.05 (q, 1H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 22.5, 56.0, 65.0, 72.0, 84.0
IR (neat)	ν 3290 (≡C-H), 2980, 2930, 2110 (C≡C), 1090 (C-O) cm <sup>-1</sup>

## Experimental Workflow

Caption: Experimental workflow for the synthesis of **3-Methoxybut-1-yne**.

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## References

- 1. 3-Methoxybut-1-yne | C<sub>5</sub>H<sub>8</sub>O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)